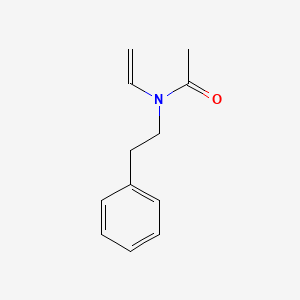
N-(2-Phenylethyl)-N-vinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)-N-vinylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a vinyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Phenylethyl)-N-vinylacetamide can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with vinyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the amide bond between the phenylethylamine and the vinyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize immobilized enzymes or catalysts to drive the reaction, ensuring consistent product quality and minimizing waste .
化学反応の分析
Types of Reactions
N-(2-Phenylethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2-Phenylethyl)-N-vinylamine. Substitution reactions can lead to a variety of substituted amides, depending on the nucleophile employed .
科学的研究の応用
N-(2-Phenylethyl)-N-vinylacetamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-Phenylethyl)-N-vinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(2-Phenylethyl)-N-vinylacetamide can be compared with other similar compounds, such as:
N-(2-Phenylethyl)acetamide: Lacks the vinyl group, resulting in different chemical properties and reactivity.
N-(2-Phenylethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both the phenylethyl and vinyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets distinguishes it from other similar compounds .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
N-ethenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-13(11(2)14)10-9-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 |
InChIキー |
RXKURAFHYWEQPP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCC1=CC=CC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)

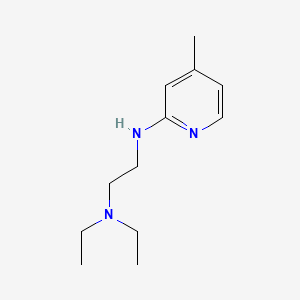
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
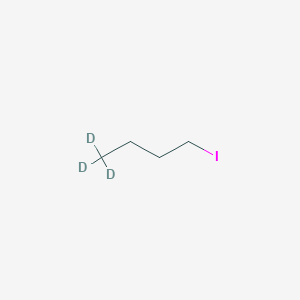
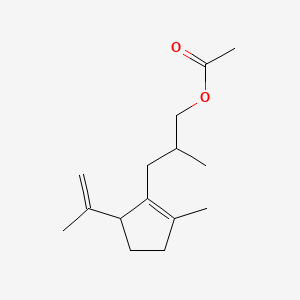
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
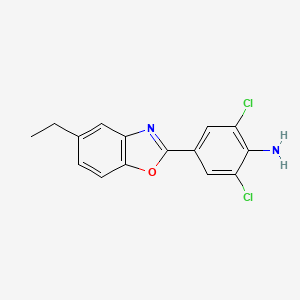
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
